molecular formula C21H26O3 B14518339 4-Butoxyphenyl 4-(butan-2-yl)benzoate CAS No. 62716-98-7

4-Butoxyphenyl 4-(butan-2-yl)benzoate

Cat. No.: B14518339
CAS No.: 62716-98-7
M. Wt: 326.4 g/mol
InChI Key: PTNANRVKESPUGE-UHFFFAOYSA-N
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Description

4-Butoxyphenyl 4-(butan-2-yl)benzoate is a benzoate ester derivative characterized by a 4-butoxyphenyl group attached to the carboxylate moiety and a branched 4-(butan-2-yl) substituent on the benzene ring. This compound belongs to a class of aromatic esters with applications in materials science, particularly in liquid crystal displays (LCs) and polymer chemistry, due to its structural flexibility and thermal stability .

Properties

CAS No.

62716-98-7

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(4-butoxyphenyl) 4-butan-2-ylbenzoate

InChI

InChI=1S/C21H26O3/c1-4-6-15-23-19-11-13-20(14-12-19)24-21(22)18-9-7-17(8-10-18)16(3)5-2/h7-14,16H,4-6,15H2,1-3H3

InChI Key

PTNANRVKESPUGE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxyphenyl 4-(butan-2-yl)benzoate typically involves esterification reactions. One common method is the reaction between 4-butoxyphenol and 4-(butan-2-yl)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxyphenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products Formed:

    Oxidation: Formation of butoxybenzoic acid derivatives.

    Reduction: Formation of butoxyphenyl butanol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-Butoxyphenyl 4-(butan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its ester linkage.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl 4-(butan-2-yl)benzoate largely depends on its interaction with biological molecules. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various molecular targets and pathways, including enzyme inhibition or activation, and modulation of cellular processes.

Comparison with Similar Compounds

Substituent Variations

  • 4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate ():
    • Substituent: Trans-4-pentylcyclohexyl group introduces steric bulk and enhances mesogenic properties for LC applications.
    • Molecular Weight: 422.6 g/mol .
  • 4-Methoxyphenyl 4-[4-(2-oxiranyl)butoxy]benzoate (): Substituent: Epoxide (oxirane) group increases reactivity for polymerization or crosslinking. Molecular Weight: Not explicitly stated, but estimated to be ~370–400 g/mol based on formula.
  • 4-(Propan-2-yl)phenyl 4-[[(4-butoxyphenyl)methylidene]amino]benzoate (): Substituent: Schiff base (-CH=N-) linker enables photoresponsive behavior and coordination chemistry. Molecular Weight: 427.5 g/mol (C₂₇H₂₉NO₃) .
  • Ethyl 4-(dimethylamino)benzoate (): Substituent: Dimethylamino group enhances electron-donating capacity, improving photopolymerization efficiency.

Key Structural Differences

Compound Key Substituent Functional Impact
4-Butoxyphenyl 4-(butan-2-yl)benzoate Branched butan-2-yl Increased hydrophobicity, steric hindrance
Cyclohexyl analogs () Trans-4-pentylcyclohexyl Enhanced thermal stability for LCs
Schiff base derivative () -CH=N- linker Photoresponsive and coordination sites
Epoxide-containing analog () Oxirane group Reactivity for crosslinking

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Cyclohexyl Analog (): Melting Point: Not explicitly reported but inferred to be >100°C due to rigid cyclohexyl core. LC Phase Range: Likely broad due to trans-cyclohexyl alignment .
  • Schiff Base Derivative ():
    • Enthalpy of Phase Transition: 3 data points available, indicating polymorphism or mesophase transitions .
  • Ethyl 4-(dimethylamino)benzoate (): Degree of Conversion: 85–90% in resin cements, higher than methacrylate-based analogs .

Reactivity and Solubility

  • Epoxide-containing Analog ():
    • Reactivity: Epoxide group enables ring-opening reactions for polymer synthesis.
  • Branched vs. Linear Alkyl Chains: this compound’s branched chain may reduce crystallinity compared to linear analogs (e.g., 4-butylbenzoates in ), enhancing solubility in nonpolar solvents.

Polymer Chemistry

  • Epoxide-containing analogs () are preferred for crosslinkable resins, while ethyl 4-(dimethylamino)benzoate () excels as a co-initiator in photopolymerization due to its electron-donating substituent .

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